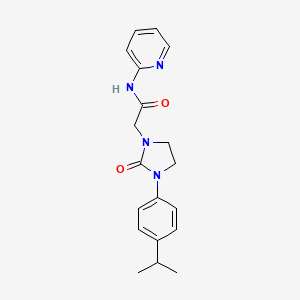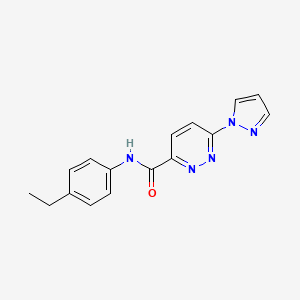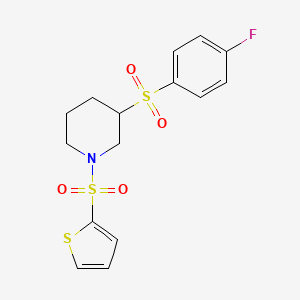
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine, also known as FSPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSPTP is a piperidine-based compound that possesses two sulfonamide groups and a fluorophenyl group, making it a unique and versatile molecule. In
Scientific Research Applications
Anticancer Activity
Novel derivatives of piperidine, including those containing sulfonyl groups and linked to thiophene or fluorophenyl moieties, have been investigated for their anticancer properties. For instance, derivatives of 1,2-dihydropyridine, thiophene, and thiazole with biologically active sulfone moieties have shown promising in vitro anticancer activity against human breast cancer cell lines. Compounds with specific structural configurations have exhibited better activity than reference drugs such as Doxorubicin, highlighting their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Synthesis and Biological Evaluation
The synthesis of biologically active derivatives has been a key area of research. New series of compounds, such as those involving 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, have been synthesized and evaluated for biological activities. These activities include enzyme inhibition, such as butyrylcholinesterase, showcasing the potential of these compounds in developing therapeutic agents. Such studies provide insights into the chemical versatility of piperidine derivatives and their potential biological applications (Khalid et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research has also extended to evaluating the anti-inflammatory and antimicrobial properties of piperidine derivatives. Synthesis and structural analysis of these compounds have led to the discovery of their promising anti-inflammatory and antimicrobial activities. This includes studies on novel hydrazide, 1,2-dihydropyridine, and chromene derivatives carrying biologically active sulfone moieties. Such compounds have shown potential in treating infections and inflammation, highlighting the broad spectrum of biological activities associated with these derivatives (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Molecular Docking and Enzyme Inhibition
Further research has explored the molecular docking and enzyme inhibition capabilities of piperidine derivatives. Studies have shown that these compounds can act as potent inhibitors for various enzymes, indicating their potential in drug development for diseases such as Alzheimer’s. This research not only underscores the chemical utility of such derivatives but also their application in understanding and targeting biological pathways (Rehman et al., 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S3/c16-12-5-7-13(8-6-12)23(18,19)14-3-1-9-17(11-14)24(20,21)15-4-2-10-22-15/h2,4-8,10,14H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCVQXKBPCYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)
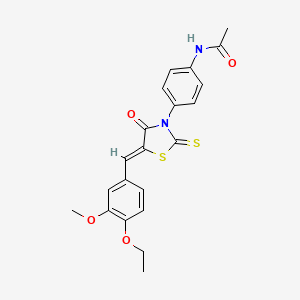
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)
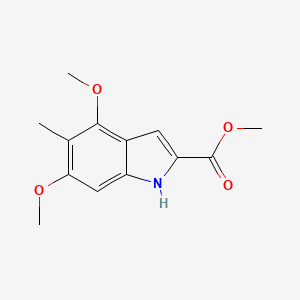
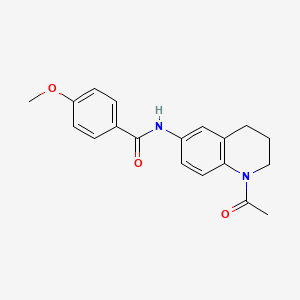

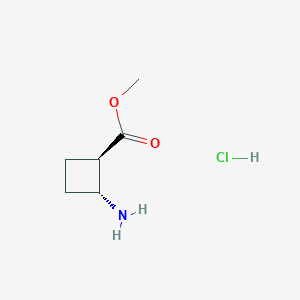
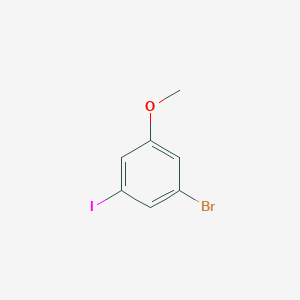
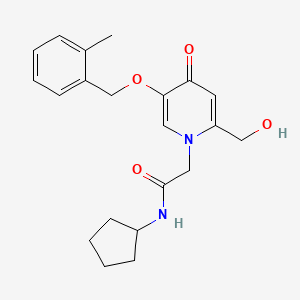
![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
